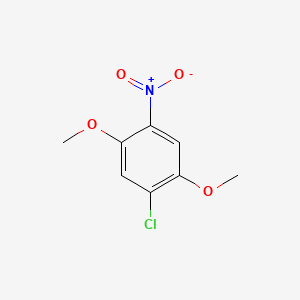
2-Fluoro-6-(trifluoromethyl)benzophenone
Descripción general
Descripción
2-Fluoro-6-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It has a molecular weight of 268.21 . The IUPAC name for this compound is 2-fluoro-6-(trifluoromethyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)benzophenone can be represented by the InChI code: 1S/C14H8F4O/c15-11-8-4-7-10 (14 (16,17)18)12 (11)13 (19)9-5-2-1-3-6-9/h1-8H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Fluoro-6-(trifluoromethyl)benzophenone is a solid at room temperature . It has a molecular weight of 268.2063 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Surface Modification
A study by Jeyaprakash, Samuel, and Rühe (2004) details a simple photochemical process for chemically binding fluoropolymers to SiO2 surfaces using a benzophenone silane. This method allows for the creation of ultrahydrophobic surfaces with controlled thickness, composition, and strong adhesion, offering a novel approach to photopatterning surfaces with fluorinated compounds for enhanced wetting properties (J. D. Jeyaprakash, S. Samuel, J. Rühe, 2004).
Polymer Chemistry
Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives with potential applications in proton exchange membranes. These derivatives, created via nickel-catalyzed coupling polymerization, show no crystallinity and exhibit high thermal stability. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their proton conductivities, making them suitable for applications in fuel cell technology (H. Ghassemi, J. McGrath, 2004).
Photophysics and Photochemistry
Woydziak, Fu, and Peterson (2012) developed a method for the synthesis of fluorinated fluorophores, including benzophenones, by iterative nucleophilic aromatic substitution. This approach facilitates access to fluorinated analogs with enhanced photostability and spectroscopic properties, offering a scalable route to novel fluorinated compounds for use in bioimaging and materials science (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).
Comparative Imaging Studies
Li, Ding, Gifford, Fowler, and Gatley (2003) synthesized a benzophenone-based labeling compound for use in both in vivo positron emission tomography (PET) and single-photon computed tomography (SPECT) studies. This dual-modality approach allows for the comparative imaging of biomolecules, facilitating advanced research in diagnostic imaging and molecular biology (Zizhong Li, Yu Ding, A. Gifford, J. Fowler, J. Gatley, 2003).
Safety And Hazards
This compound is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERPYCCZRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341111 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzophenone | |
CAS RN |
208173-18-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



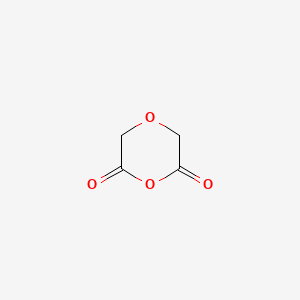


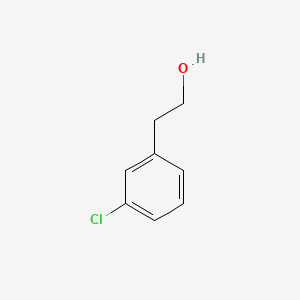
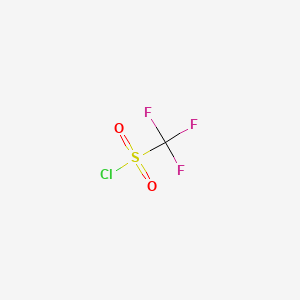
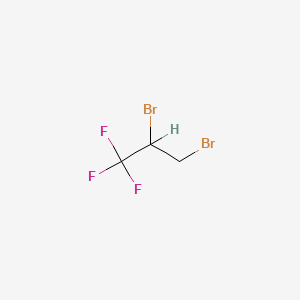





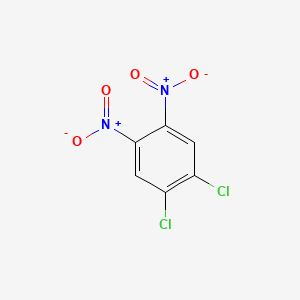
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
